molecular formula C17H16N2O2 B5512062 1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone CAS No. 5305-63-5

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone

Cat. No.: B5512062
CAS No.: 5305-63-5
M. Wt: 280.32 g/mol
InChI Key: KDWBOKOGNDYDEG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a naphthalene ring connected via an ethoxy linker

Preparation Methods

The synthesis of 1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate naphthalen-1-yloxyethanone derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-10-13(2)19(18-12)17(20)11-21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBOKOGNDYDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349889
Record name ST000172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-63-5
Record name ST000172
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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